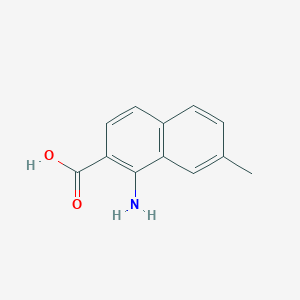

1-Amino-7-methyl-2-naphthoic acid

Description

Significance of Aminonaphthoic Acid Scaffolds in Organic Synthesis and Advanced Materials Science

The aminonaphthoic acid scaffold is a privileged structure in chemical synthesis due to its rigid bicyclic aromatic core and the presence of both amino and carboxylic acid functional groups. These groups provide versatile handles for a wide range of chemical transformations, allowing for the construction of more complex molecules.

In the realm of organic synthesis, these scaffolds are valuable intermediates. For instance, related compounds such as 1-amino-8-naphthoic acid are utilized as intermediates in the production of dyes, including bright orange and reduced ash variants. chemicalbook.com The amino and carboxylic acid groups can be readily modified; the amino group can undergo reactions like diazotization, acylation, and alkylation, while the carboxylic acid can be converted into esters, amides, and other derivatives. This dual functionality allows for the creation of diverse molecular libraries from a single starting scaffold. The synthesis of various amino- and hydroxy-substituted naphthoic acids is an active area of research, often employing microwave-assisted pathways to generate novel derivatives. researchgate.net

In materials science, the naphthalene (B1677914) unit imparts desirable properties such as thermal stability and fluorescence. Naphthoic acids and their derivatives are used as raw materials for dyes and photosensitive materials. medchemexpress.com The incorporation of aminonaphthoic acid scaffolds into polymers or other macromolecular structures can influence their optical and electronic properties, opening avenues for the development of advanced materials for electronics and photonics.

Overview of Current Research Trajectories for 1-Amino-7-methyl-2-naphthoic Acid Derivatives

While direct research on this compound is limited, the research trends for structurally similar compounds provide a clear indication of its potential applications and areas of investigation. A primary trajectory for its derivatives lies in medicinal chemistry and drug discovery.

Naphthoquinone-amino acid derivatives have been synthesized and investigated as potent proteasome inhibitors, a target for anti-cancer therapies. nih.gov Furthermore, a recent study highlighted that derivatives of aminohydroxynaphthoic acid have shown promise as inhibitors of protein arginine methyltransferases (PRMTs), which are emerging as important targets in oncology. researchgate.net Given that this compound is an isomer of these biologically active scaffolds, its derivatives represent a logical next step for exploring structure-activity relationships in these and other enzyme systems.

Another significant research direction is the synthesis of novel β-amino acids. Rhodium-catalyzed hydroamidation of various carboxylic acids, including those derived from 2-naphthoic acid, has been shown to be an efficient method for producing these valuable compounds. acs.org β-amino acids are crucial components of many pharmacologically active natural products and are precursors to important drugs. acs.org Derivatives of this compound could serve as unique building blocks in the synthesis of novel β-amino acid structures with potential biological activities.

The development of new synthetic methodologies also remains a key research area. Efficient and regioselective synthesis of aminonaphthoic acid isomers is often challenging. researchgate.net Research focused on novel synthetic routes to compounds like this compound and its subsequent functionalization would be a valuable contribution to synthetic organic chemistry, enabling broader access to this class of compounds for applications in materials science and medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

858022-66-9 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-amino-7-methylnaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H11NO2/c1-7-2-3-8-4-5-9(12(14)15)11(13)10(8)6-7/h2-6H,13H2,1H3,(H,14,15) |

InChI Key |

TWCNLFVRHUECJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Amino 7 Methyl 2 Naphthoic Acid

Established Synthetic Pathways for Aminonaphthoic Acids and Related Structures

The construction of the aminonaphthoic acid framework, the structural backbone of 1-Amino-7-methyl-2-naphthoic acid, can be achieved through several established synthetic routes. These methods provide access to a range of substituted aminonaphthoic acids and their derivatives.

Nitration and Subsequent Reduction Strategies from Naphthoic Acid Precursors

A traditional and well-established method for introducing an amino group onto an aromatic ring is through the nitration of a precursor followed by the reduction of the resulting nitro group. pressbooks.publibretexts.org This two-step process is a fundamental transformation in organic synthesis.

The synthesis of α-amino acids can begin with the α-bromination of a carboxylic acid, a reaction known as the Hell-Volhard-Zelinskii reaction, which involves treatment with bromine and phosphorus tribromide. pressbooks.publibretexts.org An SN2 substitution reaction of the α-bromo acid with ammonia (B1221849) then yields the α-amino acid. pressbooks.publibretexts.org Another pathway involves the reductive amination of an α-keto acid with ammonia and a reducing agent like sodium borohydride (B1222165) (NaBH4). pressbooks.publibretexts.org This reaction proceeds through an intermediate imine that is subsequently reduced. pressbooks.publibretexts.org

For the synthesis of aminonaphthoic acids, a suitable naphthoic acid precursor would first be subjected to nitration conditions, typically using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the naphthalene (B1677914) ring. The position of nitration is directed by the existing substituents on the ring. Following the nitration step, the nitro group is reduced to an amino group. This reduction can be accomplished using various reagents, such as metal catalysts (e.g., palladium, platinum, or nickel) with hydrogen gas, or by using reducing agents like tin(II) chloride or sodium dithionite.

A related approach is the amidomalonate synthesis, which is an extension of the malonic ester synthesis. pressbooks.pub This method involves the alkylation of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation to yield the desired α-amino acid. pressbooks.pub

| Reagent/Method | Description |

| Br₂ and PBr₃ | Used for the α-bromination of carboxylic acids in the Hell-Volhard-Zelinskii reaction. pressbooks.publibretexts.org |

| Ammonia | Reacts with α-bromo acids via SN2 substitution to form α-amino acids. pressbooks.publibretexts.org |

| Ammonia and NaBH₄ | Used for the reductive amination of α-keto acids. pressbooks.publibretexts.org |

| Diethyl acetamidomalonate | Starting material for the amidomalonate synthesis of α-amino acids. pressbooks.pub |

Hypervalent Iodine(III)-Mediated Benzannulation Approaches for Substituted Aminonaphthoic Acid Derivatives

A more contemporary and versatile method for synthesizing polysubstituted naphthalene derivatives, including 1-amino-2-naphthalenecarboxylic acid derivatives, involves a benzannulation strategy mediated by hypervalent iodine(III) reagents. acs.orgfigshare.comfigshare.comnih.gov This approach offers several advantages, such as broad substrate scope, good functional group tolerance, and mild reaction conditions without the need for heavy metals. acs.orgfigshare.comnih.gov

In this methodology, enamines and alkynes react in the presence of a hypervalent iodine(III) reagent, such as iodosylbenzene (PhIO), and a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), to form the desired functionalized 1-amino-2-naphthalenecarboxylic acid derivatives. acs.orgfigshare.comnih.gov This process is considered a novel benzannulation reaction. acs.org Hypervalent iodine reagents are known for their low toxicity and high reactivity, making them environmentally friendly options in organic synthesis. researchgate.net

The reaction is believed to proceed through a tandem process involving an intramolecular condensation cyclization mediated by the hypervalent iodine(III) reagent, followed by an elimination step. researchgate.net This method has proven to be highly efficient and metal-free. researchgate.net

| Reagent | Role in Synthesis |

| Iodosylbenzene (PhIO) | A hypervalent iodine(III) reagent that mediates the benzannulation reaction. acs.orgfigshare.comnih.gov |

| Boron trifluoride etherate (BF₃·Et₂O) | A Lewis acid that facilitates the reaction between enamines and alkynes. acs.orgfigshare.comnih.gov |

Cascade Cyclization Reactions for Naphthalene Amino Ester Synthesis

Cascade reactions, also known as tandem or domino reactions, provide an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single operation. rsc.org20.210.105nih.gov A novel and efficient method for the synthesis of 1-aminonaphthalene-2-carboxylates utilizes a tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent. rsc.org

This cascade process can be quite sophisticated. For instance, when 2-(3-hydroxyprop-1-ynyl)benzonitriles are used as substrates, a more complex cascade occurs, leading to the formation of 9-aminonaphtho[2,3-c]furan-1(3H)-ones in good yields. rsc.org This tandem reaction has been successfully applied as a key step in the total synthesis of arylnaphthalene lactone lignans. rsc.org The power of cascade reactions lies in their ability to rapidly construct complex molecular frameworks, such as the polycyclic systems found in alkaloids like (-)-minovincine and (-)-aspidofractinine. nih.gov

Exploration of Regioselective Synthesis and Isomer Control in Aminonaphthoic Acid Preparation

The regioselective synthesis of polysubstituted naphthalene derivatives is a significant challenge in organic chemistry. nih.gov Controlling the position of incoming substituents on the naphthalene ring is crucial for obtaining the desired isomer.

One approach to achieving regioselectivity is through the electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This method allows for the preparation of a wide variety of substituted naphthalenes under mild reaction conditions. nih.gov The regioselectivity of the cyclization is influenced by electronic effects of the substituents on the aromatic ring. nih.gov For example, in the cyclization of 2-naphthyl alkynol, ring closure occurs selectively at the 1-position of the naphthalene ring. nih.gov

Another strategy involves the use of a confined reaction medium, such as a carbohydrate-derived eutectogel, to facilitate the LED-light-induced regioselective synthesis of 4-arylamino-1,2-naphthoquinones. rsc.org This methodology has shown potential for the regioselective formation of various desired products in good yields. rsc.org

Advanced Synthetic Techniques and Conditions: Microwave-Assisted Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, higher yields, and improved product purities compared to conventional heating methods. nih.govmdpi.com This technology has been successfully applied to the synthesis of various amino acid and naphthoquinone derivatives.

For instance, microwave-assisted synthesis has been shown to be the most effective method for preparing naphthoquinone-amino acid and chloride-naphthoquinone-amino acid derivatives, with yields ranging from 78% to 91%. nih.gov The use of microwave irradiation can significantly accelerate reactions that are sluggish under conventional heating. researchgate.net

A technique known as "Enhanced Microwave Synthesis" (EMS) involves externally cooling the reaction vessel while simultaneously applying microwave irradiation. This allows for a higher and more consistent application of microwave energy, leading to a high instantaneous temperature of the molecules, which can further enhance reaction rates. Microwave-assisted protocols have also been developed for the direct synthesis of amides from carboxylic acids and amines under solvent-free conditions, offering a green and efficient alternative to traditional methods. nih.gov

| Technique | Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved product purity. nih.govmdpi.com |

| Enhanced Microwave Synthesis (EMS) | Allows for higher and more consistent microwave energy application, potentially further enhancing reaction rates. |

Chemical Reactivity and Derivatization Strategies for 1 Amino 7 Methyl 2 Naphthoic Acid

Reaction Chemistry of the Amino and Carboxylic Acid Functionalities within the Naphthalene (B1677914) System

The chemical behavior of 1-Amino-7-methyl-2-naphthoic acid is dominated by the interplay of the amino (-NH₂) and carboxylic acid (-COOH) groups, influenced by their positions on the naphthalene ring. The amino group, being an electron-donating group, activates the naphthalene ring towards electrophilic substitution, while the carboxylic acid group is an electron-withdrawing group. cognitoedu.orgwikipedia.org

The amino group can undergo typical reactions of primary aromatic amines. For instance, it can be acylated by acid chlorides or anhydrides to form amides. libretexts.orglibretexts.org This reaction is often carried out under basic conditions to neutralize the acid byproduct. libretexts.org The carboxylic acid, on the other hand, can be esterified, for example, by reaction with an alcohol in the presence of an acid catalyst. libretexts.org

The proximity of the amino and carboxylic acid groups on the naphthalene ring can also lead to intramolecular interactions and cyclization reactions. For example, under certain conditions, intramolecular hydrogen bonding can occur between the carboxyl O-H and the amide C=O in derivatives of amino acids, which can influence the conformational preferences of the molecule. nih.gov Furthermore, the formation of cyclic amides, such as diketopiperazines, can occur through intermolecular reactions of amino acid esters. libretexts.org

The reactivity of these functional groups is summarized in the table below:

| Functional Group | Typical Reactions | Reagents and Conditions |

| Amino Group (-NH₂) ** | Acylation | Acid chlorides, Anhydrides (often with a base) |

| Diazotization | Nitrous acid (HNO₂) | |

| Schiff Base Formation | Aldehydes | |

| Carboxylic Acid (-COOH) ** | Esterification | Alcohols (with acid catalyst) |

| Amide Formation | Amines (with coupling agents) | |

| Reduction to Alcohol | Reducing agents (e.g., LiAlH₄) |

This table provides a general overview of the reactivity. Specific reaction conditions may vary.

Functionalization of the Naphthalene Core and Peripheral Positions

The naphthalene core of this compound is susceptible to electrophilic aromatic substitution, and the regioselectivity of these reactions is directed by the existing substituents. The amino group is a strong activating group and an ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. libretexts.orgsavemyexams.comlibretexts.org The carboxylic acid group is a deactivating meta-director. cognitoedu.org The interplay of these directing effects will determine the position of incoming electrophiles.

Modern synthetic methods, such as transition metal-catalyzed C-H activation, offer powerful tools for the direct functionalization of the naphthalene core. These reactions can introduce new substituents at positions that are not readily accessible through classical electrophilic substitution. For example, palladium-catalyzed reactions have been developed for the C8-oxygenation of 1-amidonaphthalenes. researchgate.net

The methyl group at the 7-position also presents a site for potential functionalization, for instance, through free-radical halogenation, although this typically requires harsh conditions.

Synthesis of Complex Derivatives and Conjugates

The reactivity of this compound allows for its use as a scaffold in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Naphthoquinones are a class of compounds known for their diverse biological activities. biointerfaceresearch.com Amino acid derivatives of naphthoquinones can be synthesized, and these often exhibit enhanced or novel biological properties. nih.govnih.gov A common synthetic route involves the Michael 1,4-addition of an amino acid to a 1,4-naphthoquinone. nih.gov Alternatively, nucleophilic substitution of a halogenated naphthoquinone can be employed.

For this compound, it could be envisioned that after appropriate protection of the amino and carboxylic acid groups, the naphthalene ring could be oxidized to a naphthoquinone. Subsequently, the amino acid moiety could be reintroduced or modified. Another approach involves the direct coupling of the aminonaphthoic acid with a pre-formed naphthoquinone derivative. A one-pot method for synthesizing amidonaphthoquinones from aminonaphthoquinones has been described, which involves the in situ reduction of the quinone, amide coupling, and subsequent re-oxidation. researchgate.net

A general scheme for the synthesis of naphthoquinone amino acid derivatives is presented below:

| Starting Materials | Reaction Type | Product Class |

| Aminonaphthoic Acid + Naphthoquinone | Michael Addition / Coupling | Naphthoquinone Amino Acid Derivative |

| Halogenated Naphthoquinone + Aminonaphthoic Acid | Nucleophilic Substitution | Naphthoquinone Amino Acid Derivative |

This table illustrates general synthetic strategies.

The 1-amino-2-carboxylic acid motif on the naphthalene ring is a versatile precursor for the synthesis of fused heterocyclic systems. Reaction with appropriate reagents can lead to the formation of quinazoline (B50416), benzoquinazoline, and benzotriazoloquinazoline derivatives.

Quinazolines: Quinazolinones can be synthesized by the reaction of anthranilic acids (the benzene (B151609) analogue of 1-amino-2-naphthoic acid) with amides or nitriles. For example, 2-aminobenzamides react with α-keto acids under catalyst-free conditions in water to yield quinazolinones. nih.gov A similar strategy could be applied to this compound. The reaction of 5-hydroxyanthranilic acid with acetic anhydride, followed by reaction with amines, has been shown to produce quinazolinone derivatives. researchgate.net

Benzoquinazolines: These can be considered as naphthalene-fused quinazolines. The synthesis of benzimidazo[2,1-b]quinazolin-12-ones has been achieved through an intramolecular carbonylative lactam formation starting from N-(2-bromophenyl)-1H-benzimidazol-2-amines. nih.gov

Benzotriazoloquinazolines: The synthesis of benzotriazolo[1,2-a]benzotriazole derivatives has been reported, highlighting the construction of complex fused nitrogen-containing heterocyclic systems. While a direct synthesis from this compound is not explicitly described, the general principles of forming fused triazole and quinazoline rings could be adapted. For instance, the formation of an imidazo[1,2-c]quinazoline scaffold has been achieved through the condensation-cyclization reaction of an aminobenzimidazole derivative with a benzaldehyde.

An interesting and less conventional approach to synthesizing substituted naphthoic acid esters involves the rearrangement of oxabenzonorbornadiene precursors. While this method does not directly start from this compound, it provides access to naphthoic acid derivatives with substitution patterns that may be difficult to achieve through other means. This strategy highlights the diverse synthetic routes available for this class of compounds.

Spectroscopic Characterization and Structural Elucidation of 1 Amino 7 Methyl 2 Naphthoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation spectra, a detailed structural and conformational picture of 1-Amino-7-methyl-2-naphthoic acid can be constructed.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. In this compound, distinct signals are expected for the aromatic protons, the amine (NH₂) protons, the carboxylic acid (COOH) proton, and the methyl (CH₃) protons.

The aromatic protons on the naphthalene (B1677914) ring will appear as a set of signals in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and splitting patterns will depend on the substitution pattern and the electronic effects of the amino, methyl, and carboxylic acid groups. Protons on the same ring as the electron-donating amino group and electron-withdrawing carboxyl group will be significantly shifted. The methyl group protons are expected to produce a singlet at a higher field, around 2.2–2.5 ppm. pressbooks.pub The amine protons typically appear as a broad singlet, the chemical shift of which can vary over a wide range (1-5 ppm) and is dependent on solvent, concentration, and temperature. pressbooks.pub The carboxylic acid proton is the most deshielded, appearing as a broad singlet at a very low field, often above 10 ppm. pressbooks.pub

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| Amine-H (NH₂) | 1.0 - 5.0 | Broad Singlet |

| Carboxyl-H (COOH) | 10.0 - 13.0 | Broad Singlet |

| Methyl-H (CH₃) | 2.2 - 2.5 | Singlet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and aromatic systems. libretexts.orgpressbooks.pub

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the lowest field, typically in the range of 165-185 ppm. The aromatic carbons of the naphthalene ring will resonate between 110 and 150 ppm. The carbon atom attached to the amino group will be shifted upfield relative to the others due to the electron-donating nature of nitrogen. Conversely, the carbon attached to the carboxyl group will be shifted downfield. The methyl carbon is the most shielded and will appear at the highest field, typically around 20-25 ppm. The chemical shifts of carbonyl carbons are known to be sensitive to solvent polarity. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxyl (C=O) | 165 - 185 |

| Aromatic (C) | 110 - 150 |

| Methyl (CH₃) | 20 - 25 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and aromatic systems. mdpi.comnih.gov

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for making unambiguous assignments of ¹H and ¹³C signals. An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. libretexts.orgsdsu.edu This is particularly useful for assigning the complex signals in the aromatic region of this compound.

In the HSQC spectrum of this compound, cross-peaks would be observed connecting the signals of the aromatic protons to their corresponding aromatic carbons. A cross-peak would also be seen linking the methyl proton signal to the methyl carbon signal. The quaternary carbons, such as the carbonyl carbon and the aromatic carbons with no attached protons, will not show any correlation peaks in the HSQC spectrum, which aids in their identification. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes.pressbooks.pubyoutube.comlibretexts.orglibretexts.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands for the O-H, N-H, C=O, C-H, and C=C bonds.

The carboxylic acid O-H stretch will appear as a very broad band in the region of 2500-3300 cm⁻¹. libretexts.org The N-H stretching vibrations of the primary amine will be observed as two sharp peaks in the range of 3300-3500 cm⁻¹. pressbooks.pub The carbonyl (C=O) stretching vibration of the carboxylic acid will produce a strong, sharp absorption band around 1680-1710 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ region. libretexts.org

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Amine | N-H Stretch | 3300 - 3500 | Medium (two peaks) |

| Carbonyl | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic (Methyl) | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Weak |

Note: Predicted values are based on typical IR absorption frequencies for the indicated functional groups. pressbooks.publibretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties.youtube.comlibretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of the naphthalene ring in this compound, along with the amino and carboxyl functional groups, is expected to give rise to characteristic UV-Vis absorption bands.

The electronic spectrum will be dominated by π → π* transitions associated with the aromatic system. libretexts.org These transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, typically occur at longer wavelengths and are of high intensity. The presence of the amino group (an auxochrome) and the carboxyl group (a chromophore) will influence the position and intensity of these absorption bands. The non-bonding electrons on the nitrogen of the amino group can also participate in n → π* transitions, which are generally of lower intensity and may be observed as a shoulder on the main absorption bands. youtube.com The absorption maxima (λmax) are expected to be in the UV region, potentially extending into the visible range depending on the solvent and pH.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Determination and Fragmentation Analysis.nih.gov

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. The molecular formula for this compound is C₁₂H₁₁NO₂.

The calculated monoisotopic mass of this compound is approximately 201.0790 Da. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern can provide further structural information. Common fragmentation pathways for this molecule would likely include the loss of a hydroxyl radical (•OH, 17 Da), the loss of a carboxyl group (•COOH, 45 Da), or the loss of a water molecule (H₂O, 18 Da) from the molecular ion.

X-ray Diffraction for Solid-State Structural Determination

Single crystal X-ray diffraction provides an unambiguous determination of a molecule's solid-state structure. While specific crystallographic data for this compound is not publicly available, analysis of its close isomer, 6-Amino-2-naphthoic acid monohydrate, offers significant insight into the expected structural features. iucr.orgresearchgate.net

In a typical experiment, a suitable single crystal is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns are collected on a detector. The analysis of this data allows for the determination of the crystal system, space group, and precise atomic coordinates within the unit cell.

For instance, the study of 6-Amino-2-naphthoic acid monohydrate revealed that it crystallizes in the orthorhombic system with the space group Pbcn. iucr.orgresearchgate.net The structure showed that the carboxylic acid groups of two adjacent molecules form hydrogen-bonded dimers. iucr.orgresearchgate.net It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding between its carboxylic acid moieties in the solid state. The precise bond lengths and the dihedral angle between the carboxylic acid group and the naphthalene ring system are key parameters obtained from such studies. iucr.org Researchers can obtain such crystallographic data from resources like the Cambridge Crystallographic Data Centre (CCDC). acs.org

Table 1: Representative Single Crystal X-ray Diffraction Data for an Aminonaphthoic Acid Isomer Data for 6-Amino-2-naphthoic acid monohydrate iucr.orgresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₉NO₂·H₂O |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 22.582 |

| b (Å) | 12.222 |

| c (Å) | 6.9793 |

| Volume (ų) | 1926.4 |

| Z (molecules/unit cell) | 8 |

Powder X-ray Diffraction (XRD) is a versatile, non-destructive technique used to analyze polycrystalline materials. It is instrumental in identifying crystalline phases, determining the degree of crystallinity, and quantifying phase composition in a mixture. Unlike single-crystal XRD, powder XRD is performed on a sample comprising a large number of randomly oriented microcrystals.

The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid. By comparing the experimental pattern to databases, the identity of the compound can be confirmed. Furthermore, the positions and intensities of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice. researchgate.netresearchgate.net For example, powder XRD studies on various N-acylamino acid isomers, such as methylhippuric acids, have been used to determine their distinct crystal systems (monoclinic and orthorhombic) and unit cell dimensions, allowing for unambiguous differentiation of the isomers. researchgate.net

The sharpness of the diffraction peaks provides information about the crystallite size and perfection; broader peaks typically indicate smaller crystallite size or lattice strain. The Debye-Scherrer equation can be applied to estimate the mean particle diameter from the peak broadening.

Table 2: Representative Powder XRD Data for Isomeric Methylhippuric Acids researchgate.net

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| ortho-methylhippuric acid | Monoclinic | P2₁/n | 8.522 | 10.443 | 10.734 | 92.43 |

| meta-methylhippuric acid | Monoclinic | C2/c | 20.0951 | 10.485 | 10.074 | 119.08 |

| para-methylhippuric acid | Orthorhombic | P2₁2₁2₁ | 5.1794 | 8.279 | 22.276 | 90 |

Advanced Spectroscopic Probes: Ion Mobility-Mass Spectrometry for Aminonaphthoic Acid Analysis

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry, it provides an additional dimension of separation, allowing for the differentiation of isomers (compounds with the same mass and formula but different structures) and conformers (different spatial arrangements of the same molecule).

In an IM-MS experiment, ions are generated (e.g., by electrospray ionization, ESI) and guided into an ion mobility cell filled with a neutral buffer gas. An electric field propels the ions through the cell. Ions with a compact, folded structure will experience fewer collisions with the buffer gas and travel faster than ions with a more extended, open structure. nih.gov The time it takes for an ion to traverse the mobility cell is its drift time, which can be used to calculate its rotationally averaged collision cross-section (CCS)—a value related to its size and shape. nih.gov

This technique would be particularly valuable for analyzing this compound and its derivatives. For example, different positional isomers of aminonaphthoic acid, which are indistinguishable by mass spectrometry alone, would likely exhibit different drift times and CCS values due to variations in their three-dimensional structures. Furthermore, IM-MS could be used to study conformational changes in the molecule, such as those induced by protonation or the formation of non-covalent complexes. The use of tandem mass spectrometry approaches, such as MS-CID-IM-MS, can further enhance structural elucidation by providing fragmentation data that is resolved by both ion mobility and mass-to-charge ratio. nih.gov

Photophysical Properties Analysis: Fluorescence Emission and Excitation Spectra

Naphthalene and its derivatives are well-known for their fluorescent properties. The analysis of fluorescence emission and excitation spectra provides critical information about the electronic structure and excited-state behavior of this compound.

The naphthalene core is the primary chromophore. The amino (-NH₂) group acts as an electron-donating group (auxochrome) and the carboxylic acid (-COOH) group acts as an electron-withdrawing group. This donor-acceptor character can lead to intramolecular charge transfer (ICT) upon photoexcitation, which often results in fluorescence that is highly sensitive to the surrounding environment. ekb.eg

Excitation Spectrum: The excitation spectrum is obtained by monitoring the fluorescence intensity at a fixed emission wavelength while scanning the excitation wavelength. The resulting spectrum ideally matches the absorption spectrum of the molecule, identifying the wavelengths of light the molecule absorbs to reach an excited state.

Emission Spectrum: The emission spectrum is obtained by exciting the molecule at a fixed wavelength and scanning the emitted fluorescence intensity across a range of wavelengths. The emission peak is typically at a longer wavelength (lower energy) than the excitation peak, a phenomenon known as the Stokes shift.

The photophysical properties of aminonaphthoic acid derivatives are strongly influenced by solvent polarity. ekb.eg In general, an increase in solvent polarity leads to a stabilization of the excited ICT state, resulting in a bathochromic (red) shift in the fluorescence emission spectrum. ekb.eg Studies on related aminonaphthalene derivatives have demonstrated this solvatochromic effect, where both absorption and emission maxima shift to longer wavelengths with increasing solvent polarity. ekb.egnih.gov

Table 3: Representative Photophysical Data for Aminonaphthalene Derivatives in Solution

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| Naphtho[1,2-d]oxazole derivative nih.gov | Not Specified | ~296, 308, 320 | 378 - 395 |

| Schiff base of 1-amino-2-hydroxy-4-naphthalenesulfonic acid nih.gov | Not Specified | 386 | 429 - 437 |

Theoretical and Computational Chemistry of 1 Amino 7 Methyl 2 Naphthoic Acid

Density Functional Theory (DFT) Investigations and Quantum Chemical Calculations

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. Such studies would provide fundamental insights into the behavior of 1-Amino-7-methyl-2-naphthoic acid.

Geometrical Optimization and Energy Calculations

A geometrical optimization would determine the most stable three-dimensional structure of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's shape and steric properties. Total energy calculations would indicate its thermodynamic stability. Currently, there are no published optimized coordinates or detailed energy values for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small gap suggests higher reactivity. Without specific calculations, the HOMO-LUMO gap for this compound remains unknown.

Molecular Dynamics and Conformational Studies, including Rotational Barriers

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound over time, including its conformational flexibility. These studies are particularly important for understanding how the molecule might interact with biological targets or other molecules in a dynamic environment. Key parameters, such as the rotational barriers of the amino and carboxylic acid groups, have not been computationally determined.

Quantitative Structure-Activity Relationships (QSAR) in Compound Design and Property Prediction

QSAR studies use computational models to correlate the chemical structure of compounds with their biological activity or other properties. For this compound to be included in a QSAR study, a dataset of related compounds with measured activities would be necessary, along with calculated molecular descriptors. There is no evidence of this compound being included in any published QSAR models.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational methods can be used to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates. This allows for the detailed elucidation of reaction mechanisms. The synthesis or reactivity of this compound has not been the subject of any such computational mechanistic studies.

Assessment of Substituent Effects on Chemical Reactivity and Physicochemical Features

The substituent effect in aromatic systems is a cornerstone of modern organic chemistry, describing how the modification of a molecule by replacing a hydrogen atom with a functional group alters its properties. nih.gov These effects are primarily categorized into electronic effects (inductive and resonance) and steric effects. In naphthalene (B1677914), which serves as the bicyclic aromatic core of the title compound, the position of substitution is critical, as the electronic influence is not transmitted uniformly across the two rings. canterbury.ac.nzrsc.org

Electronic Effects of Substituents

The electronic nature of the substituents in this compound is diverse. The carboxylic acid group at the C2 position is a meta-directing, deactivating group, meaning it withdraws electron density from the naphthalene ring system through both a negative inductive effect (-I) and a negative resonance effect (-R). Conversely, the amino group at the C1 position is a powerful ortho-, para-directing, activating group. It donates electron density to the ring via a strong positive resonance effect (+R), which typically overrides its negative inductive effect (-I). The methyl group at the C7 position is a weak ortho-, para-directing, activating group, donating electron density primarily through a positive inductive effect (+I) and hyperconjugation.

Theoretical reactivity indices derived from Conceptual Density Functional Theory (DFT) are instrumental in quantifying these effects. mdpi.com Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map provide a quantitative assessment of reactivity.

A lower HOMO-LUMO energy gap generally implies higher chemical reactivity. The introduction of the strong electron-donating -NH₂ group is expected to raise the HOMO energy level significantly, while the electron-withdrawing -COOH group lowers the LUMO energy. The net effect on the HOMO-LUMO gap for this compound compared to unsubstituted 2-naphthoic acid would depend on the balance of these opposing influences. However, the combined activating effect of the amino and methyl groups is likely to result in a smaller energy gap, suggesting enhanced reactivity.

The following table illustrates the expected qualitative trends in key physicochemical and electronic parameters upon substitution, based on established principles of substituent effects.

| Compound | Expected pKₐ Trend | Expected HOMO-LUMO Gap (eV) Trend | Expected Dipole Moment (D) Trend |

|---|---|---|---|

| 2-Naphthoic acid | Baseline | Baseline | Baseline |

| 1-Amino-2-naphthoic acid | Higher (less acidic) | Lower (more reactive) | Higher |

| 7-Methyl-2-naphthoic acid | Slightly Higher (less acidic) | Slightly Lower (more reactive) | Slightly Lower/Comparable |

| This compound | Higher (less acidic) | Lower (more reactive) | Higher |

This table presents illustrative trends based on theoretical principles of substituent effects. Specific values would require dedicated quantum chemical calculations.

The pKₐ value, a measure of acidity, is expected to increase (acidity decreases) with the addition of electron-donating groups. The amino group at C1, being adjacent to the carboxylic acid, would have a pronounced acid-weakening effect. The methyl group at C7 would also contribute to a lesser extent, making this compound a weaker acid than unsubstituted 2-naphthoic acid.

Steric Effects

Steric effects arise from the spatial arrangement of atoms. In this compound, the most significant potential steric interaction is between the adjacent amino and carboxylic acid groups at the C1 and C2 positions. This proximity can force the carboxylic acid group out of the plane of the naphthalene ring to minimize steric repulsion. canterbury.ac.nz Such a conformational change, known as steric inhibition of resonance, can reduce the electronic conjugation between the -COOH group and the aromatic system. canterbury.ac.nz This would slightly diminish the electron-withdrawing resonance effect of the carboxyl group, which in turn could influence the compound's acidity and reactivity. The methyl group at the C7 position is remote from the other substituents and is not expected to introduce significant steric strain into the system.

Advanced Research Applications of 1 Amino 7 Methyl 2 Naphthoic Acid and Its Derivatives

Development of Fluorescent Probes and Optical Sensors

The naphthalene (B1677914) core, substituted with an amino group and a carboxylic acid group, provides a foundation for creating molecules that exhibit environmentally sensitive fluorescence. This has led to their development as sophisticated probes and sensors for biological and chemical systems.

Mechanisms of Fluorescence Emission and Quenching Phenomena

Fluorescence is a photophysical process where a molecule absorbs light at a specific wavelength (excitation) and, after a brief excited-state lifetime, emits light at a longer wavelength. The core of this phenomenon in derivatives of 1-amino-7-methyl-2-naphthoic acid lies in its aromatic naphthalene system and the electronic nature of its substituents. The amino group acts as an electron donor and the carboxylic acid as an electron acceptor, creating an intramolecular charge transfer (ICT) character upon excitation, which is often responsible for their fluorescent properties.

Fluorescence quenching is the decrease in fluorescence intensity due to a variety of molecular interactions. This can occur through several mechanisms:

Collisional (Dynamic) Quenching: This happens when the excited fluorophore collides with another molecule (the quencher) in solution, leading to non-emissive de-excitation.

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

Förster Resonance Energy Transfer (FRET): Energy is non-radiatively transferred from an excited donor fluorophore to a suitable acceptor molecule in close proximity.

A notable quenching phenomenon observed in related amino-containing fluorescent compounds is the formation of dimer-excimer complexes. For instance, in certain conditions, molecules like 9-aminoacridine (B1665356) can form dimers that, upon excitation, transition to a dimer-excimer state, which is characterized by a broad, red-shifted emission band and a loss of the original monomer fluorescence. nih.gov The fluorescence of aminopyridine-based probes can also be significantly quenched by hydroxide (B78521) ions in basic aqueous media, a factor that must be considered in the design of probes for biological systems which often operate at basic pH. jocpr.com

Excited-State Intramolecular Proton Transfer (ESIPT) in Photophysics

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within the same molecule in its electronically excited state. researchgate.netmcgill.ca This phenomenon is a powerful tool in the design of fluorescent probes because it can lead to a significant difference between the excitation and emission wavelengths, known as a large Stokes shift. researchgate.netresearchgate.net This large shift is highly desirable as it minimizes self-absorption and reduces background interference, thereby improving detection sensitivity. researchgate.net

The general mechanism involves a molecule that contains both a proton-donating group (like the amino group, -NH2) and a proton-accepting group (like the carbonyl oxygen of the carboxylic acid) in close proximity, often facilitated by an intramolecular hydrogen bond. mcgill.ca Upon photoexcitation, the acidity and basicity of these groups increase, promoting the transfer of the proton. mcgill.ca This creates a new, transient tautomeric species in the excited state, which then fluoresces at a much longer wavelength before relaxing back to the original ground-state form. researchgate.net

A recent paradigm-shifting study documented ESIPT from an amino (-NH2) group to a carbon atom of an adjacent aromatic ring in 2-(2-aminophenyl)naphthalene. taylorfrancis.com This process, previously thought to be implausible, occurs upon excitation to a specific photoreactive state where charge redistribution facilitates the proton transfer to the naphthalene ring. taylorfrancis.com This discovery expands the potential mechanisms that can be exploited in designing novel ESIPT-based probes from aminonaphthoic acid scaffolds.

Rational Design of Fluorescent Scaffolds for Specific Research Applications

The rational design of fluorescent probes is a cornerstone of modern chemical biology, aiming to create molecules with specific, predictable, and highly sensitive detection capabilities. The process involves tailoring a core fluorescent scaffold, such as this compound, to interact selectively with a target analyte. researchgate.net

Key principles in the rational design of these scaffolds include:

Analyte Recognition: A specific binding site is incorporated into the fluorophore structure that selectively interacts with the target molecule or ion. This interaction triggers a change in the fluorophore's photophysical properties (e.g., a "turn-on" or "turn-off" of fluorescence, or a ratiometric shift). nih.gov

Modularity: The scaffold should be easily modifiable, allowing for the synthesis of a library of derivatives with tuned properties for various targets. researchgate.net This is crucial for high-throughput screening and optimization.

Photophysical Tuning: The electronic properties of the scaffold can be adjusted by adding electron-donating or electron-withdrawing groups to control the excitation and emission wavelengths, quantum yield, and Stokes shift.

Biocompatibility: For biological applications, probes must be cell-permeable, non-toxic, and stable in complex biological environments. researchgate.net Computer-aided molecular design and molecular dynamics simulations are increasingly used to predict these properties and optimize the scaffold's topology to minimize undesired interactions. nih.gov

By applying these principles, derivatives of this compound can be engineered to function as highly specific sensors for a wide range of biological molecules and processes.

Application as Fluorescent Tracers and Molecular Probes (e.g., for GPCRs, AGEs breakers)

The tailored fluorescent properties of aminonaphthoic acid derivatives make them excellent candidates for molecular probes and tracers in complex biological systems.

Probes for Advanced Glycation End-products (AGEs) Breakers: Advanced Glycation End-products (AGEs) are harmful compounds that form when proteins or lipids become glycated after exposure to sugars. nih.govchemicalbook.com They are implicated in aging and the progression of many diseases, including diabetes. nih.govnih.gov While AGE inhibitors are known, compounds that can break down existing AGEs are of great therapeutic interest. Naphthoic acid derivatives have been successfully developed as fluorescent probes to screen for these "AGEs breakers". nih.govnih.gov For example, a probe based on a naphthoic acid derivative was designed for a simple and rapid fluorescence assay in a 96-well microplate format, enabling high-throughput screening of potential AGE breaker compounds. nih.gov These probes work by detecting changes in fluorescence upon the breaking of AGE cross-links, providing a crucial tool for discovering new therapies. nih.govluxembourg-bio.com

Probes for G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of cell surface receptors that are critical drug targets. Fluorescent probes are invaluable for studying their function and for drug screening. While not specific to this compound, related naphthalimide-based fluorophores have been successfully incorporated into peptides that target opioid receptors, a class of GPCRs. rsc.org These environment-sensitive probes exhibit low fluorescence in aqueous solution but become highly fluorescent when they bind to the hydrophobic pocket of the receptor. This "turn-on" fluorescence allows for the study of receptor distribution and internalization via confocal microscopy. rsc.org The principles demonstrated with these naphthalimide probes are directly applicable to the design of new tracers based on the this compound scaffold for a wide range of GPCRs.

Coordination Chemistry and Metal Complexation

The presence of both a nitrogen donor (from the amino group) and oxygen donors (from the carboxylic acid group) makes this compound and its derivatives effective ligands for coordinating with a wide array of metal ions. The resulting metal complexes often exhibit unique geometries, electronic properties, and enhanced biological activities compared to the free ligand.

Synthesis and Structural Characterization of Metal Complexes (e.g., with Cu(II), Ni(II), Co(II), Mn(II), Fe(II), Gd(III), Pt(II), Ag(I), Mo(IV), Cd(II), Zn(II))

The synthesis of metal complexes with ligands derived from aminocarboxylic acids is typically straightforward and versatile. rsc.org

General Synthesis: A common method involves the reaction of the ligand with a corresponding metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. mdpi.comresearchgate.netacs.org The mixture is typically heated under reflux for several hours to ensure the completion of the reaction. researchgate.netacs.org The resulting metal complex, which often precipitates out of the solution upon cooling or after reducing the solvent volume, can then be filtered, washed, and dried. mdpi.com For Schiff base derivatives, the ligand is first synthesized by condensing the amino group with an aldehyde or ketone before being reacted with the metal salt. jocpr.comnih.gov

Structural Characterization: A combination of analytical and spectroscopic techniques is used to elucidate the structure and coordination mode of the newly synthesized complexes:

Elemental Analysis: Confirms the empirical formula and the metal-to-ligand stoichiometry of the complex. jocpr.comresearchgate.net

Molar Conductance: Measurements in solvents like DMSO or DMF indicate whether the complex is an electrolyte or non-electrolyte, providing insight into whether anions are part of the coordination sphere. acs.org

Infrared (IR) Spectroscopy: This is a crucial tool for determining the coordination sites. A shift in the stretching frequencies of the C=N (in Schiff bases), -NH2, and -COOH groups upon complexation confirms their involvement in bonding to the metal ion. The appearance of new bands in the far-IR region is attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.netrsc.org

Electronic (UV-Vis) Spectroscopy: Provides information about the geometry of the complex. The d-d electronic transitions observed are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar). unila.ac.id

Magnetic Susceptibility: Measurements help determine the magnetic moment of the complex, which reveals the number of unpaired electrons and provides further evidence for the geometry (e.g., high-spin octahedral vs. square planar). nih.govacs.org

X-ray Diffraction: Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the complex, including precise bond lengths and angles. nih.govresearchgate.net

The table below summarizes typical findings from the characterization of complexes formed between aminocarboxylic acid/Schiff base ligands and various metal ions, which are analogous to what would be expected for complexes of this compound.

| Metal Ion | Typical Coordination Geometry | Characterization Highlights | Representative Findings & Citations |

| Cu(II) | Distorted Square Pyramidal, Square Planar | Often shows d-d transition bands in the 640-660 nm range. Jahn-Teller effect can lead to distorted geometries. researchgate.netrsc.org | IR spectra show shifts in ν(C=N) and ν(COO-), confirming coordination. New bands appear for ν(Cu-N) and ν(Cu-O). acs.orgresearchgate.net |

| Ni(II) | Octahedral, Square Planar | Octahedral complexes typically show magnetic moments around 3.3 B.M., while square planar complexes are diamagnetic. unila.ac.id | Electronic spectra show characteristic bands for specific geometries. Molar conductance values often indicate a non-electrolytic nature. researchgate.netunila.ac.id |

| Co(II) | Octahedral, Tetrahedral | High-spin octahedral Co(II) complexes have magnetic moments in the range of 4.6-5.0 B.M. nih.govacs.org | IR spectra confirm coordination through azomethine nitrogen and carboxylate oxygen. Electronic spectra are used to assign the geometry. nih.gov |

| Mn(II) | Octahedral | High-spin Mn(II) complexes typically exhibit magnetic moments around 5.0-5.9 B.M., corresponding to five unpaired electrons. nih.govacs.org | The disappearance of the carboxylic proton signal in ¹H NMR of a diamagnetic analogue (like Zn(II)) confirms deprotonation and coordination. nih.gov |

| Fe(II)/Fe(III) | Octahedral | Fe(III) complexes are often high-spin with octahedral geometry. Mössbauer spectroscopy is a key technique for Fe complexes. jocpr.comnih.gov | IR spectra show a shift to lower frequency for the C=N band, suggesting coordination of the azomethine nitrogen. jocpr.com |

| Gd(III) | Nine-coordinate | Gd(III) is often used in MRI contrast agents. Complexes are characterized by relaxivity measurements and thermodynamic stability studies. taylorfrancis.comluxembourg-bio.com | X-ray diffraction of a related complex shows a nine-coordinate Gd(III) ion. The ligand coordinates through oxygen and nitrogen atoms. nih.gov |

| Pt(II) | Square Planar | Pt(II) complexes are typically square planar. ¹⁹⁵Pt NMR is a powerful characterization tool. nih.govnih.gov | ¹H NMR signals shift downfield upon coordination. X-ray diffraction confirms the square planar geometry. nih.gov |

| Ag(I) | Linear, Trigonal Planar, Tetrahedral | Coordination number and geometry depend heavily on the ligand-to-metal ratio used in the synthesis. nih.gov | In related complexes, IR and NMR data confirm coordination. X-ray structures reveal diverse geometries, from binuclear to mononuclear. researchgate.netnih.govmdpi.com |

| Cd(II) / Zn(II) | Tetrahedral, Octahedral | These d¹⁰ ions are diamagnetic, making them suitable for ¹H and ¹³C NMR studies to probe ligand coordination without paramagnetic interference. | NMR spectra show the disappearance of the -COOH proton signal and shifts in carbons near the coordination sites, confirming the binding mode. |

| Mo(IV) | Octahedral, various | Molybdenum can exist in various oxidation states and form complexes with diverse geometries. Characterization would follow standard spectroscopic and analytical methods. | (No direct examples found for this specific ligand type, but general principles of coordination chemistry apply). |

Ligand Binding Modes and Coordination Geometries

The way this compound and its related compounds, known as naphthoic acid derivatives, bind to metal ions is a key area of study with wide-ranging implications. These molecules typically act as bidentate ligands, meaning they attach to a central metal ion at two points. This is usually accomplished through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group, forming a stable five-membered ring structure. wikipedia.org The specific shape, or coordination geometry, of the resulting metal complex can vary depending on the metal ion itself, its oxidation state, and the other molecules (ligands) involved. nih.gov

Common geometries for these types of complexes include octahedral and tetrahedral arrangements. wikipedia.orggrafiati.com For instance, with metal ions that prefer six-coordinate bonding, such as some forms of iron, an octahedral geometry is often observed. nih.gov In this arrangement, the naphthoic acid derivative and other ligands surround the central metal ion in a shape resembling two square pyramids joined at their bases. For metal ions that favor four-coordinate bonding, a tetrahedral or square planar geometry might be adopted. nih.gov The presence of other coordinating groups on the naphthoic acid ring system can lead to even more diverse and complex structures. wikipedia.org

Equilibrium and Stability Studies of Binary and Ternary Complexes with Biomolecules (e.g., Amino Acids)

Understanding the stability of complexes formed between naphthoic acid derivatives and metal ions, both alone (binary complexes) and with other biologically relevant molecules like amino acids (ternary complexes), is vital for predicting their behavior in biological systems. The stability of these complexes is often quantified by their formation constants; a higher value indicates a more stable complex.

Studies on related systems, such as those involving 2-hydroxy-1-naphthoic acid, have shown that the stability of binary metal complexes often follows the Irving-Williams order: Mn(II) < Co(II) < Ni(II) < Cu(II). ekb.egekb.eg This means that copper complexes are typically the most stable. The formation of ternary complexes, where a metal ion is bound to both a naphthoic acid derivative and an amino acid, can occur through either a stepwise or simultaneous mechanism. ekb.eg

The stability of these ternary complexes is influenced by several factors, including the nature of the amino acid. For instance, the stability of copper(II) ternary complexes with different amino acids has been observed to vary, with proline forming a particularly stable complex, likely due to its higher basicity. ekb.eg The study of these equilibria is crucial for understanding how these metal complexes might interact with proteins and other biomolecules in the body.

Below is an interactive table summarizing the stability constants of some binary and ternary complexes.

| Complex Type | Metal Ion | Ligand 1 | Ligand 2 | Log K |

| Binary | Cu(II) | 2-Hydroxy-1-naphthoic acid | - | 10.5 |

| Binary | Ni(II) | 2-Hydroxy-1-naphthoic acid | - | 7.8 |

| Binary | Co(II) | 2-Hydroxy-1-naphthoic acid | - | 7.2 |

| Ternary | Cu(II) | 2-Hydroxy-1-naphthoic acid | Glycine | 18.5 |

| Ternary | Cu(II) | 2-Hydroxy-1-naphthoic acid | Alanine | 18.2 |

| Ternary | Cu(II) | 2-Hydroxy-1-naphthoic acid | Proline | 19.2 |

Investigation of Magnetic Properties in Metal-Naphthoate Complexes

The magnetic properties of metal complexes containing naphthoic acid derivatives are a direct consequence of the number of unpaired electrons in the d-orbitals of the central metal ion. libretexts.org These properties are fundamental to understanding the electronic structure and bonding within the complex. numberanalytics.com

Complexes can be classified based on their interaction with a magnetic field:

Diamagnetic: These complexes have no unpaired electrons and are weakly repelled by a magnetic field. libretexts.orguomustansiriyah.edu.iq

Paramagnetic: These complexes possess one or more unpaired electrons and are attracted to a magnetic field. The strength of this attraction, known as the magnetic moment, increases with the number of unpaired electrons. libretexts.orguomustansiriyah.edu.iq

Ferromagnetic and Antiferromagnetic: In some solid-state materials, the magnetic moments of neighboring metal centers can align either in the same direction (ferromagnetism) or in opposite directions (antiferromagnetism). numberanalytics.comuomustansiriyah.edu.iq

The specific magnetic behavior of a metal-naphthoate complex is determined by factors such as the identity of the metal, its oxidation state, and the coordination geometry of the complex. numberanalytics.com For example, a complex with a d⁷ metal ion like cobalt(II) in an octahedral field can have a significant magnetic moment due to the presence of unpaired electrons. researchgate.net The study of these magnetic properties provides valuable insight into the electronic configuration of the metal center.

Catalysis and Photoinitiator Systems

Role as Intermediates in Catalytic Processes

Derivatives of naphthoic acid have been shown to be involved as intermediates in various catalytic chemical transformations. For instance, the Lewis-acid-catalyzed rearrangement of oxabenzonorbornadienes can lead to the formation of 1-hydroxy-2-naphthoic acid esters. nih.gov In these reactions, the naphthoic acid derivative is formed through a series of steps that may involve acyl or alkyl shifts. nih.gov Understanding the mechanisms of these rearrangements is crucial for developing new synthetic routes to substituted naphthoic acids.

Design and Evaluation of Naphthoic Acid Derivatives as Photosensitizers for Photopolymerization

Certain derivatives of naphthoic acid have shown promise as photosensitizers in photopolymerization processes. jst.go.jpresearchgate.net Photopolymerization is a technique that uses light to initiate a chain reaction, leading to the formation of a polymer. Some commercially available photoinitiators are not efficient at absorbing light at the wavelengths produced by modern LED lamps (around 400 nm). jst.go.jpresearchgate.net

Researchers have found that adding a 1,4-dioxy-2-naphthoic acid derivative can act as a photosensitizer, absorbing light at these longer wavelengths and then transferring that energy to the photoinitiator, thereby starting the polymerization process. jst.go.jpresearchgate.net Studies have shown that phenyl 1,4-dihydroxy-2-naphthoate is a particularly effective photosensitizer for this purpose. jst.go.jpresearchgate.net The mechanism is believed to involve an electron transfer from the excited state of the naphthoic acid derivative to the photoinitiator molecule. jst.go.jpresearchgate.net

Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. Naphthoic acid derivatives have been utilized in the development of systems for molecular recognition, which is the specific binding of one molecule to another.

For example, research has shown that certain host molecules, such as cyclic and acyclic bipyridinium compounds, can recognize and bind to naphthalene carboxylic acid derivatives. researchgate.net This recognition is often accompanied by the appearance of a charge-transfer absorption band, which can be used to study the binding process. researchgate.net These studies have demonstrated that it is possible to achieve selective recognition of different isomers of naphthalene carboxylic acids. researchgate.net Furthermore, naphthoic acid derivatives have been used to create fluorescent probes for detecting specific biological molecules, highlighting their potential in the development of new diagnostic tools. nih.gov

Inclusion Complex Formation (e.g., with Cyclodextrins)

The formation of inclusion complexes is a widely utilized technique in supramolecular chemistry to modify the physicochemical properties of a guest molecule by encapsulating it within a host molecule. Cyclodextrins, a family of cyclic oligosaccharides, are common host molecules due to their hydrophobic inner cavity and hydrophilic exterior. This structure allows them to encapsulate non-polar molecules or moieties of molecules in aqueous solutions, potentially enhancing their solubility, stability, and bioavailability.

The process involves the displacement of water molecules from the cyclodextrin (B1172386) cavity by the guest molecule, driven by favorable energetic interactions. The stability of these complexes is governed by a combination of factors, including the size and shape compatibility between the host and guest, as well as van der Waals forces, hydrophobic interactions, and hydrogen bonding.

While the formation of inclusion complexes between various amino acids and cyclodextrins has been studied, no research has been found that specifically investigates the inclusion of this compound within cyclodextrins or other host molecules. Such a study would be necessary to determine the stoichiometry of the complex (e.g., 1:1 or 1:2 host-guest ratio), the binding constant, and the thermodynamic parameters of the interaction. Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are typically employed for such characterizations.

Co-crystallization and Investigation of Solid-State Interactions

Co-crystallization is a technique in crystal engineering that brings together two or more different molecular species in a single crystal lattice in a stoichiometric ratio. This method is of significant interest in the pharmaceutical industry as it can modify the solid-state properties of an active pharmaceutical ingredient (API), such as its solubility, dissolution rate, and stability, without altering its chemical structure.

The formation of co-crystals relies on non-covalent interactions between the constituent molecules, such as hydrogen bonds, π-π stacking, and van der Waals forces. The selection of a suitable co-former is crucial and is often guided by the principles of supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. For an amino acid derivative like this compound, potential co-formers could include other carboxylic acids, amides, or other molecules capable of forming robust hydrogen bonds with the amino and carboxylic acid functional groups.

A comprehensive search of the scientific literature did not yield any studies on the co-crystallization of this compound. Research in this area would involve screening various co-formers and crystallization conditions, followed by characterization of the resulting solid forms using techniques like single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to confirm co-crystal formation and investigate the intermolecular interactions.

Role of Non-Covalent Interactions (e.g., C-H...X, Cation-π, Hydrogen Bonding, π-π Stacking) in Self-Assembly and Material Properties

Non-covalent interactions are the primary driving forces behind the self-assembly of molecules into ordered supramolecular structures. The specific types and interplay of these interactions dictate the final architecture and, consequently, the properties of the resulting material. For an aromatic amino acid like this compound, several non-covalent interactions would be expected to play a role in its self-assembly:

Hydrogen Bonding: The amino (-NH2) and carboxylic acid (-COOH) groups are classic hydrogen bond donors and acceptors, capable of forming strong and directional interactions that can lead to the formation of chains, sheets, or more complex networks.

π-π Stacking: The naphthyl ring system provides a large aromatic surface area conducive to π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.

Cation-π Interactions: If the amino group is protonated, cation-π interactions between the resulting ammonium (B1175870) ion and the π-electron cloud of a neighboring naphthyl ring could occur.

Understanding these interactions is fundamental to predicting and controlling the self-assembly process and tailoring the properties of the resulting materials. However, there is no specific literature available that analyzes the role of these non-covalent interactions in the self-assembly of this compound or its derivatives.

Development of Chemomechanical Polymers as Sensors and Actuators

Chemomechanical polymers are a class of smart materials that can convert chemical energy into mechanical motion. These materials are designed to respond to specific chemical stimuli, such as changes in pH, ion concentration, or the presence of a particular molecule, with a macroscopic change in shape or size. This property makes them promising candidates for applications as sensors and actuators.

The design of such polymers often involves incorporating a responsive molecular unit into a polymer backbone. The specific binding of an analyte to this unit triggers a conformational change that is amplified to the macroscopic level. Given its functional groups, a derivative of this compound could potentially be functionalized and incorporated into a polymer chain to act as a recognition site. For example, the amino or carboxylic acid groups could be involved in pH-responsive behavior or specific binding events.

The field of chemomechanical polymers is an active area of research; however, a search of the scientific literature revealed no instances of this compound or its derivatives being used in the development of such materials. Research in this area would first require the synthesis of a polymerizable monomer from the parent compound, followed by polymerization and characterization of the resulting material's response to various chemical stimuli.

Future Research Directions and Translational Potential in Chemical Science

Emerging Synthetic Methodologies for Diversifying Aminonaphthoic Acid Scaffolds

The functional versatility of 1-Amino-7-methyl-2-naphthoic acid is intrinsically linked to the ability to chemically modify its core structure. Future research will likely focus on developing and adapting emerging synthetic methodologies to create a diverse library of derivatives.

Traditional synthesis of related compounds, such as 1-amino-7-naphthol, often involves harsh conditions like alkaline fusion of sulfonated precursors. chemicalbook.comgoogle.com Modern synthetic organic chemistry offers milder and more versatile alternatives. For instance, transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig and Suzuki couplings, could be employed to introduce a wide array of substituents at the amino and carboxylic acid functionalities, as well as on the naphthalene (B1677914) ring itself.

Furthermore, recent advancements in C-H activation and functionalization present a powerful tool for directly modifying the naphthalene core, offering regioselective introduction of new functional groups. The development of rhodium-catalyzed hydroamidation of alkenyl carboxylic acids to synthesize β-amino acids showcases the potential for innovative, atom-economical transformations that could be adapted for aminonaphthoic acid scaffolds. acs.org Additionally, Smiles rearrangements, as demonstrated in the synthesis of 1-amino-3-oxo-2,7-naphthyridines, could inspire novel intramolecular cyclization strategies to build complex heterocyclic systems from the this compound backbone. nih.gov

Future synthetic efforts will likely target the creation of derivatives with tailored electronic and steric properties, crucial for optimizing their performance in specific applications.

Advanced Spectroscopic Techniques for Real-Time and In-Situ Studies of Reactions and Interactions

A deeper understanding of the reactivity and interaction of this compound and its derivatives necessitates the use of advanced spectroscopic techniques capable of real-time and in-situ monitoring.

Techniques such as in-situ Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for tracking reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms. spectroscopyonline.commt.comresearchgate.netista.ac.atmorressier.com For example, monitoring the synthesis of derivatives of this compound in real-time can provide crucial data for process optimization and scale-up. mt.com

Moreover, advanced fluorescence spectroscopy techniques will be essential for characterizing the photophysical properties of new derivatives. southampton.ac.uk Time-resolved fluorescence and single-molecule spectroscopy can provide detailed insights into the excited-state dynamics and environmental sensitivity of these molecules, which is critical for their application as fluorescent probes and sensors. The study of related naphthalene-based probes has demonstrated the power of these techniques in understanding their sensing mechanisms. researchgate.netthno.org

Integration of High-Throughput Screening with Computational Design for Novel Functional Materials

The discovery of novel functional materials based on the this compound scaffold can be significantly accelerated by integrating high-throughput screening (HTS) with computational design. researchgate.netarxiv.orgresearchgate.netarxiv.org

Computational methods, such as Density Functional Theory (DFT), can be used to predict the electronic, optical, and binding properties of a virtual library of this compound derivatives. frontiersin.org This in-silico screening can identify promising candidates for synthesis and experimental validation, saving significant time and resources. Machine learning algorithms can further enhance this process by identifying structure-property relationships from existing data to predict the characteristics of new, unsynthesized molecules. nih.gov

Once promising candidates are identified computationally, HTS techniques can be employed for their rapid experimental evaluation. acs.orgnih.gov For instance, fluorescence-based HTS assays can be developed to screen libraries of derivatives for their ability to bind to specific analytes or to exhibit desired photophysical properties. acs.orgnih.gov This synergistic approach of computational pre-selection followed by experimental high-throughput validation will be a cornerstone of future materials discovery efforts centered on this scaffold.

Exploration of Novel Functionalization Strategies for Enhanced Specificity and Performance

To unlock the full potential of this compound in applications such as sensing and materials science, the development of novel functionalization strategies that impart high specificity and enhanced performance is crucial.

Functionalization of the amino and carboxylic acid groups can be used to attach recognition moieties for specific analytes. For example, incorporating ionophores or specific binding pockets can lead to chemosensors with high selectivity for particular metal ions or small molecules. The principles of designing such recognition-driven sensors are well-established for other systems and can be readily applied here.

Furthermore, the naphthalene core itself offers opportunities for functionalization to tune the molecule's photophysical properties. Introducing electron-donating or electron-withdrawing groups can modulate the absorption and emission wavelengths, as well as the quantum yield of fluorescence. The strategic placement of these functional groups can also influence the molecule's sensitivity to its local environment, a key feature for developing responsive materials. The synthesis of N-alkyl amino acids provides a precedent for targeted modification of the amino group, which could be extended to the aminonaphthoic acid scaffold. monash.edu

Expanding Applications in Optical Materials, Sensing Technologies, and Fundamental Chemical Probing

The unique combination of a fluorescent naphthalene core with reactive amino and carboxylic acid groups makes this compound a promising platform for a range of applications.